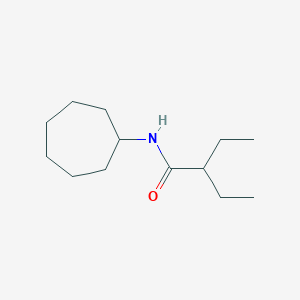
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. BDPC has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, which may underlie its potential as an anti-inflammatory and anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. Additionally, the lack of clinical data on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide makes it difficult to extrapolate its effects in animal models to humans.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide and its effects on different neurotransmitter systems. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's potential anti-inflammatory and anti-cancer properties also warrant further investigation. Finally, the development of more efficient synthesis methods and improved formulations could facilitate the translation of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide into clinical use.
Conclusion:
In conclusion, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential therapeutic applications. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's mechanism of action is not fully understood, but it has been suggested to modulate the activity of various neurotransmitters and have an affinity for the mu-opioid receptor. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including its potential as an anti-inflammatory and anti-cancer agent. Despite its advantages for lab experiments, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, including its potential as a treatment for neurological disorders, further elucidation of its mechanism of action, and the development of more efficient synthesis methods and improved formulations.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide involves the reaction between 2,6-dimethylaniline and benzylcyanide in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with piperidinecarboxylic acid chloride to obtain 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been studied for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLUCKIEGFRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5051006.png)
![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)

![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)
![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)
![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)